molecular formula C13H7Cl2NO B11506131 5,6-Dichloro-3-phenyl-2,1-benzoxazole

5,6-Dichloro-3-phenyl-2,1-benzoxazole

Cat. No.: B11506131
M. Wt: 264.10 g/mol
InChI Key: UFTZAJXRFRWTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-3-phenyl-2,1-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their aromaticity and stability, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications. The presence of chlorine atoms and a phenyl group in the structure of this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-phenyl-2,1-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane, yielding the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts or nanocatalysts may be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-phenyl-2,1-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anticancer properties could be due to the compound’s ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-3-phenyl-2,1-benzoxazole is unique due to the presence of both chlorine atoms and a phenyl group, which enhances its chemical reactivity and potential biological activities. The combination of these substituents provides a distinct profile compared to other benzoxazole derivatives .

Properties

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.10 g/mol

IUPAC Name

5,6-dichloro-3-phenyl-2,1-benzoxazole

InChI

InChI=1S/C13H7Cl2NO/c14-10-6-9-12(7-11(10)15)16-17-13(9)8-4-2-1-3-5-8/h1-7H

InChI Key

UFTZAJXRFRWTTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.